molecular formula C13H12FNO B3173359 4-(3-Fluorophenoxy)-3-methylaniline CAS No. 946785-13-3

4-(3-Fluorophenoxy)-3-methylaniline

Cat. No.: B3173359
CAS No.: 946785-13-3
M. Wt: 217.24 g/mol
InChI Key: RARDBJBURJNNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorophenoxy)-3-methylaniline is a fluorinated aromatic amine characterized by a phenoxy group substituted at the 3-position of the aniline ring and a methyl group at the 3-position of the benzene ring.

Properties

IUPAC Name

4-(3-fluorophenoxy)-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-9-7-11(15)5-6-13(9)16-12-4-2-3-10(14)8-12/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARDBJBURJNNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenoxy)-3-methylaniline typically involves the reaction of 3-fluoroaniline with 3-methylphenol under specific conditions. One common method involves the use of sodium methoxide in dimethylacetamide (DMA) as a solvent. The reaction proceeds through nucleophilic aromatic substitution, where the fluorine atom is replaced by the phenoxy group, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized by employing inorganic bases instead of potassium tert-butoxide, which poses safety hazards. The reaction is typically carried out in the presence of an inorganic base, followed by crystallization to obtain the product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenoxy)-3-methylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(3-Fluorophenoxy)-3-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenoxy)-3-methylaniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorophenoxy group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Phenoxy-Substituted 3-Methylaniline Derivatives

These compounds share a phenoxy group attached to a 3-methylaniline backbone but differ in substituents on the phenoxy ring.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number Source
4-(3-Fluorophenoxy)-3-methylaniline C₁₃H₁₂FNO ~217.24 3-Fluorophenoxy Not explicitly listed Inferred
4-(2-Ethylphenoxy)-3-methylaniline C₁₅H₁₇NO 227.31 2-Ethylphenoxy 946663-58-7
4-(3-Chlorophenoxy)-3-methylaniline C₁₃H₁₂ClNO 233.70 3-Chlorophenoxy 940302-93-2
4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline Not provided Not provided 5-Isopropyl-2-methylphenoxy Not listed

Key Observations :

  • Electronic Effects: The 3-fluorophenoxy group in the target compound introduces stronger electron-withdrawing effects compared to 2-ethylphenoxy (electron-donating) or 3-chlorophenoxy (moderately electron-withdrawing). This impacts reactivity in electrophilic substitution reactions .
  • Molecular Weight : Chlorine’s higher atomic mass results in a larger molecular weight for the chloro analog compared to the fluoro derivative .

Fluoro-Substituted Anilines (Without Phenoxy Groups)

These compounds feature fluorine directly on the aniline ring, offering insights into substituent positioning effects.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Melting Point (°C) Boiling Point (°C/mmHg) CAS Number Source
3-Fluoro-4-methoxyaniline C₇H₈FNO 141.14 3-F, 4-OCH₃ 81–84 Not provided 366-99-4
3-Fluoro-4-methylaniline C₇H₈FN 125.14 3-F, 4-CH₃ Not provided Not provided 452-77-7
4-Fluoro-2-methylaniline C₇H₈FN 125.15 4-F, 2-CH₃ Not provided 90–92/16 452-71-1

Key Observations :

  • Positional Effects : Fluorine at the 3-position (meta) vs. 4-position (para) alters electronic distribution and steric interactions. For example, 3-fluoro-4-methoxyaniline’s methoxy group enhances solubility in polar solvents .
  • Thermal Stability: The boiling point of 4-fluoro-2-methylaniline (90–92°C at 16 mmHg) suggests volatility, a trait less pronounced in phenoxy-substituted analogs due to increased molecular size .

Other Structurally Related Compounds

4-(4-Boc-piperazin-1-yl)-3-methylaniline
  • Molecular Formula : C₁₇H₂₅N₃O₂ (tert-butyl carbamate-protected piperazine derivative).
  • Application : Used in medicinal chemistry as a protected intermediate for drug synthesis. The Boc group enhances stability during synthetic steps .
4-(Benzyloxy)-3-methylaniline hydrochloride
  • Molecular Formula: C₁₄H₁₆ClNO (MW 261.74 g/mol).
  • Properties : The benzyloxy group increases hydrophobicity, while the hydrochloride salt improves crystallinity for storage .

Biological Activity

Overview

4-(3-Fluorophenoxy)-3-methylaniline is an organic compound with the molecular formula C16H16FNO. Its structure features a fluorophenoxy group attached to a methylaniline moiety, which contributes to its unique biological properties. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential therapeutic applications.

  • Molecular Formula : C16H16FNO
  • CAS Number : 946785-13-3
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The presence of the fluorine atom enhances the compound's lipophilicity, facilitating its penetration through cellular membranes. The phenoxy group allows for hydrophobic interactions with protein targets, while the aniline moiety can form hydrogen bonds, potentially inhibiting enzyme activity or modulating receptor functions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that related phenolic compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. In particular, studies have highlighted its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme implicated in tumorigenesis and metastasis. The inhibition of CA IX can lead to reduced tumor growth and improved efficacy of chemotherapeutic agents.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of this compound against clinical isolates.
    • Methodology : Disc diffusion method was employed to assess the inhibition zones against selected bacterial strains.
    • Results : The compound demonstrated a notable inhibition zone against S. aureus, indicating its potential as an antibacterial agent.
  • Enzyme Inhibition Study :
    • Objective : To determine the inhibitory effect of this compound on CA IX.
    • Methodology : Kinetic assays were conducted to measure enzyme activity in the presence of varying concentrations of the compound.
    • Results : A significant reduction in enzyme activity was observed, suggesting strong inhibitory potential.

Table 1: Summary of Biological Activities

Biological ActivityTarget/PathogenObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
Enzyme InhibitionCarbonic Anhydrase IXReduced enzymatic activity
CytotoxicityMDA-MB-231 cellsInduction of apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Fluorophenoxy)-3-methylaniline
Reactant of Route 2
Reactant of Route 2
4-(3-Fluorophenoxy)-3-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.